3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Brand Name: Vulcanchem
CAS No.: 2098137-55-2
VCID: VC3140008
InChI: InChI=1S/C10H10N2S2/c1-2-9(14-4-1)10-7-6-13-5-3-8(7)11-12-10/h1-2,4H,3,5-6H2,(H,11,12)
SMILES: C1CSCC2=C1NN=C2C3=CC=CS3
Molecular Formula: C10H10N2S2
Molecular Weight: 222.3 g/mol

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

CAS No.: 2098137-55-2

Cat. No.: VC3140008

Molecular Formula: C10H10N2S2

Molecular Weight: 222.3 g/mol

* For research use only. Not for human or veterinary use.

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole - 2098137-55-2

Specification

CAS No. 2098137-55-2
Molecular Formula C10H10N2S2
Molecular Weight 222.3 g/mol
IUPAC Name 3-thiophen-2-yl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Standard InChI InChI=1S/C10H10N2S2/c1-2-9(14-4-1)10-7-6-13-5-3-8(7)11-12-10/h1-2,4H,3,5-6H2,(H,11,12)
Standard InChI Key UUOGOFHMPKWBPH-UHFFFAOYSA-N
SMILES C1CSCC2=C1NN=C2C3=CC=CS3
Canonical SMILES C1CSCC2=C1NN=C2C3=CC=CS3

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Classification

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole belongs to the family of fused heterocyclic compounds featuring a pyrazole ring system. Its structure bears close similarity to 1-(2-chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole, which has a CAS number of 2098051-36-4 and a molecular formula of C12H13ClN2S2 . The key difference is that our target compound lacks the 2-chloroethyl substituent at position 1 of the pyrazole ring.

The compound contains:

  • A five-membered pyrazole ring containing two adjacent nitrogen atoms

  • A thiophene group attached at position 3 of the pyrazole ring

  • A partially saturated six-membered thiopyrano ring fused with the pyrazole ring

Based on structural analysis, the target compound would likely have a molecular formula of C10H10N2S2, with an estimated molecular weight of approximately 234 g/mol.

PropertyExpected ValueBasis for Estimation
Physical StateSolid at room temperatureBased on similar heterocyclic compounds
SolubilityLikely soluble in organic solvents (DMSO, DMF, chloroform)Based on similar heterocyclic structures
AromaticityPartially aromatic (pyrazole ring is aromatic)Pyrazole chemistry principles
AcidityModerate NH acidity (if unsubstituted at N1)Pyrazoles have pKa values around 14.2

The pyrazole portion of the molecule contributes to its aromatic character, with two nitrogen atoms—one pyrrole-type at position 1 and one pyridine-type at position 2—creating an electron-rich heterocyclic system . The thiophene substituent adds additional π-electron density, potentially enhancing the compound's interactions with biological targets.

Structural Comparison with Related Compounds

Table 1: Comparison of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole with structurally similar compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazoleC10H10N2S2 (estimated)~234 g/mol (estimated)Base compound
1-(2-chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazoleC12H13ClN2S2284.83 g/molAdditional 2-chloroethyl group at N1 position
1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazoleC13H16N2OS248.35 g/molIsopropyl group at N1 position; oxygen instead of sulfur in the fused ring

The structural variations primarily occur at the N1 position of the pyrazole ring and in the heteroatom of the fused six-membered ring (oxygen versus sulfur). These modifications would be expected to significantly impact physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially altering biological activities and pharmacokinetic profiles.

Biological Activities and Applications

Predicted Biological Properties

Based on the activities of structurally related compounds, 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole may exhibit a range of biological properties. Compounds containing pyrazole scaffolds have demonstrated diverse biological activities including:

  • Anticancer effects

  • Antimicrobial properties

  • Neurological activities

The presence of both the thiophene moiety and the fused thiopyrano ring may confer additional biological properties. Thiophene-containing compounds often display enhanced lipophilicity and unique binding interactions with biological targets due to the electronegativity and size of the sulfur atom.

Research Findings on Similar Compounds

Related pyrazole-based compounds have shown promising biological activities in various screening programs. For instance, search result reports that 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines demonstrated antiproliferative activity against several cancer cell lines, including K562, MV4-11, and MCF-7, with some compounds exhibiting "low micromolar GI50 values" .

The most potent compound in that series, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, exhibited a complex mechanism of action that included:

  • Induction of poly(ADP-ribose) polymerase 1 (PARP-1) cleavage

  • Activation of caspase 9, an initiator enzyme in the apoptotic cascade

  • Induction of microtubule-associated protein 1-light chain 3 (LC3) fragmentation

  • Reduction of proliferating cell nuclear antigen (PCNA) expression levels

These findings suggest that 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole might possess similar antiproliferative properties, potentially through related mechanisms of action, though specific testing would be required to confirm this hypothesis.

Structure-Activity Relationships

The biological activity of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole would likely be influenced by several structural elements:

  • The pyrazole core, which provides hydrogen bond donors and acceptors critical for target binding

  • The thiophene substituent, which can enhance lipophilicity and participate in π-stacking interactions with aromatic residues in protein targets

  • The fused thiopyrano ring, which provides conformational rigidity and additional sulfur-mediated interactions

Research Challenges and Future Directions

Current Knowledge Gaps

Several significant gaps exist in our understanding of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole:

  • Lack of documented synthetic routes specifically for this compound

  • Absence of experimental physicochemical data

  • Limited information on biological activity profiles

  • Insufficient structure-activity relationship studies comparing the effects of various substitutions

Future Research Opportunities

To advance our understanding of this compound and realize its potential, future research should focus on:

  • Development and optimization of synthetic routes with high yield and purity

  • Comprehensive characterization of physicochemical properties

  • Systematic biological screening against diverse targets

  • Exploration of structural modifications to enhance activity and selectivity

  • Investigation of potential applications beyond medicinal chemistry, such as in materials science or catalysis

Table 2: Proposed biological targets for screening 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Target ClassSpecific TargetsRationale
KinasesEGFR, VEGFR, CDKsSimilar heterocycles have shown kinase inhibitory activity
EnzymesTopoisomerase, PARPRelated compounds affect enzyme function in cancer cells
AntimicrobialE. coli, S. aureus, C. albicansPyrazole derivatives often show antimicrobial properties
CNS targetsSerotonin/dopamine receptorsSulfur-containing heterocycles often have CNS activity

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